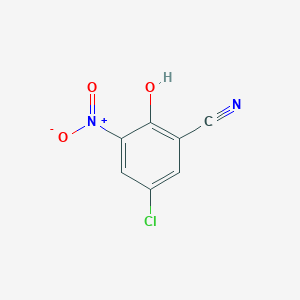
5-Chloro-2-hydroxy-3-nitrobenzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-2-hydroxy-3-nitrobenzonitrile is a chemical compound with the molecular formula C7H3ClN2O3 It is a derivative of benzonitrile, characterized by the presence of a chlorine atom, a hydroxyl group, and a nitro group on the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-hydroxy-3-nitrobenzonitrile typically involves the nitration of 5-chloro-2-hydroxybenzonitrile. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to control the reaction rate and prevent over-nitration .
Industrial Production Methods
Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while minimizing by-products and waste .
Análisis De Reacciones Químicas
Types of Reactions
5-Chloro-2-hydroxy-3-nitrobenzonitrile undergoes various chemical reactions, including:
Substitution: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Amines or thiols in the presence of a base or under acidic conditions.
Major Products Formed
Reduction: 5-Chloro-2-hydroxy-3-aminobenzonitrile.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5-Chloro-2-hydroxy-3-nitrobenzonitrile has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 5-Chloro-2-hydroxy-3-nitrobenzonitrile depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular macromolecules .
Comparación Con Compuestos Similares
Similar Compounds
2-Chloro-5-nitrobenzonitrile: Similar structure but lacks the hydroxyl group.
5-Chloro-2-nitrobenzonitrile: Similar structure but lacks the hydroxyl group.
2-Hydroxy-5-nitrobenzonitrile: Similar structure but lacks the chlorine atom.
Uniqueness
The combination of these functional groups allows for diverse chemical modifications and interactions .
Actividad Biológica
5-Chloro-2-hydroxy-3-nitrobenzonitrile (C_7H_4ClN_3O_3) is a compound of significant interest in medicinal chemistry and biological research. Its structure, characterized by the presence of a hydroxyl group, a nitro group, and a cyano group, contributes to its diverse biological activities. This article explores the compound's biological activity, synthesis, mechanisms of action, and potential applications based on available research findings.
Chemical Structure and Properties
This compound features a benzene ring substituted with a chlorine atom at the 5-position, a hydroxyl group at the 2-position, and a nitro group at the 3-position. The cyano group is attached to the benzene ring, influencing its reactivity and biological interactions.
Antimicrobial Properties
Research indicates that compounds with similar structures to this compound exhibit antimicrobial and antifungal activities. The presence of hydroxyl and nitro groups is believed to enhance interactions with biological targets, leading to cytotoxic effects against various pathogens. For instance, studies have shown that derivatives of nitrobenzenes can inhibit bacterial growth by interfering with cell wall synthesis.
Enzyme Inhibition
The compound serves as a precursor for synthesizing bioactive molecules that can inhibit specific enzymes. For example, the reduction product of this compound, 5-chloro-2-aminobenzonitrile, has been identified as an inhibitor of enzymes involved in bacterial cell wall synthesis. This suggests potential applications in developing antibacterial agents.
Antimalarial Activity
In addition to its antimicrobial properties, this compound has been noted as an intermediate in the synthesis of pharmaceuticals with antimalarial properties. The compound's ability to form various derivatives may lead to new therapeutic agents targeting malaria.
The mechanism by which this compound exerts its biological effects primarily involves its transformation into bioactive metabolites. These metabolites can interact with specific molecular targets such as enzymes or receptors, leading to desired pharmacological effects. For instance:
- Enzyme Inhibition : The compound can undergo reduction to form active derivatives that inhibit enzymes critical for bacterial survival.
- Receptor Interaction : The structural features allow it to bind to various biological receptors, potentially modulating their activity.
Synthesis Routes
The synthesis of this compound typically involves several chemical reactions that introduce functional groups onto the benzene ring. Key synthetic routes include:
- Nitration : Introduction of the nitro group via electrophilic aromatic substitution.
- Chlorination : Selective chlorination at the desired position on the benzene ring.
- Hydroxylation : Hydroxylation can be achieved through various methods including direct hydroxylation or via intermediate compounds.
Case Studies and Research Findings
Several studies have highlighted the biological activity of compounds related to this compound:
Propiedades
Número CAS |
88310-62-7 |
|---|---|
Fórmula molecular |
C7H3ClN2O3 |
Peso molecular |
198.56 g/mol |
Nombre IUPAC |
5-chloro-2-hydroxy-3-nitrobenzonitrile |
InChI |
InChI=1S/C7H3ClN2O3/c8-5-1-4(3-9)7(11)6(2-5)10(12)13/h1-2,11H |
Clave InChI |
YPZASGUTWBNWFJ-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1C#N)O)[N+](=O)[O-])Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















